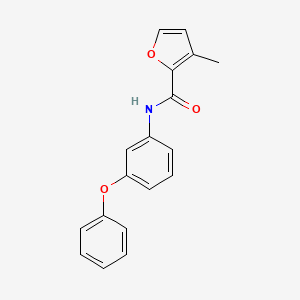![molecular formula C17H16N2O3 B5875101 N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide](/img/structure/B5875101.png)
N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide, also known as JNJ-42165279, is a small molecule inhibitor of the enzyme fatty acid amide hydrolase (FAAH). This enzyme is responsible for the breakdown of endocannabinoids in the body, which play a role in pain regulation and inflammation. By inhibiting FAAH, JNJ-42165279 can increase the levels of endocannabinoids, leading to potential therapeutic benefits.
Mécanisme D'action
N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol. By inhibiting FAAH, N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide can increase the levels of these endocannabinoids, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide has been shown to increase endocannabinoid levels in the body, which can have a variety of effects on pain and inflammation. Endocannabinoids are known to play a role in pain regulation, and increasing their levels can lead to reduced pain behavior in preclinical models. Endocannabinoids are also known to have anti-inflammatory effects, and increasing their levels can lead to reduced inflammation in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide is its specificity for FAAH, which can lead to more targeted effects on endocannabinoid levels compared to other compounds that may have off-target effects. One limitation of N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide is its potential for toxicity, as inhibition of FAAH can lead to increased levels of other fatty acid amides that may have negative effects on the body.
Orientations Futures
Future research on N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide could focus on its potential therapeutic effects in other disease states beyond pain and inflammation. Endocannabinoids have been implicated in a variety of physiological processes, including mood regulation and appetite control, and N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide could have potential applications in these areas. Additionally, further research could explore the safety and toxicity profile of N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide has been described in a patent application by Janssen Pharmaceutica. The method involves the reaction of 4-nitrobenzoic acid with 1-methylcyclopropylamine to form the corresponding amide. This amide is then reacted with 2-bromoaniline to yield N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide.
Applications De Recherche Scientifique
N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide has been studied in preclinical models for its potential therapeutic effects in pain and inflammation. In a rat model of neuropathic pain, N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide was found to reduce pain behavior and increase endocannabinoid levels in the spinal cord. In a mouse model of acute inflammation, N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide was found to reduce paw swelling and increase endocannabinoid levels in the paw tissue.
Propriétés
IUPAC Name |
N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-17(10-11-17)14-4-2-3-5-15(14)18-16(20)12-6-8-13(9-7-12)19(21)22/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJNLQTWGOCIEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-{[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]amino}benzoate](/img/structure/B5875029.png)
![1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5875043.png)
![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5875048.png)
![N-benzyl-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5875063.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5875064.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-phenylurea](/img/structure/B5875083.png)

![2-{2-[(3,4-dimethylphenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5875124.png)
![2-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid](/img/structure/B5875126.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5875133.png)
![5-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5875140.png)